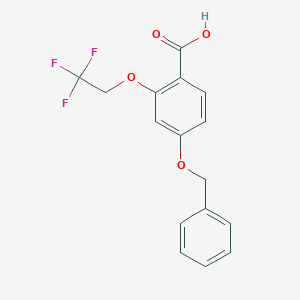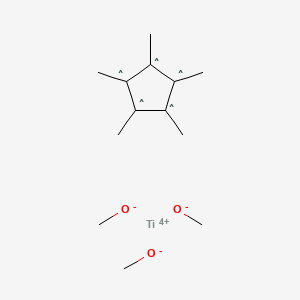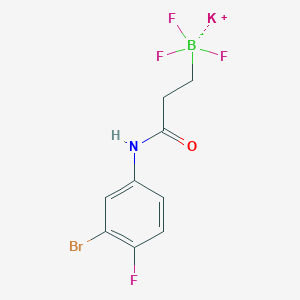
Potassium (3-((3-bromo-4-fluorophenyl)amino)-3-oxopropyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (3-((3-bromo-4-fluorophenyl)amino)-3-oxopropyl)trifluoroborate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a trifluoroborate group, which is known for its stability and reactivity in organic synthesis. The compound’s unique structure, which includes bromine, fluorine, and boron atoms, makes it a valuable reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (3-((3-bromo-4-fluorophenyl)amino)-3-oxopropyl)trifluoroborate typically involves the reaction of 3-bromo-4-fluoroaniline with a boron-containing reagent under specific conditions. One common method includes the use of potassium trifluoroborate as a starting material, which reacts with 3-bromo-4-fluoroaniline in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its application in various industries. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the compound’s quality.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (3-((3-bromo-4-fluorophenyl)amino)-3-oxopropyl)trifluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The reactions typically occur under mild to moderate temperatures and may require an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound include biaryl compounds, substituted anilines, and various boron-containing derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is widely used as a reagent in organic synthesis. Its ability to participate in coupling reactions makes it a valuable tool for constructing complex molecular architectures.
Biology
In biological research, the compound is used to study the effects of boron-containing molecules on biological systems. It serves as a probe to investigate enzyme activities and protein interactions.
Medicine
In medicine, Potassium (3-((3-bromo-4-fluorophenyl)amino)-3-oxopropyl)trifluoroborate is explored for its potential therapeutic applications. Its derivatives are investigated for their anticancer, antiviral, and antibacterial properties.
Industry
Industrially, the compound is used in the production of advanced materials, including polymers and electronic components. Its unique reactivity and stability make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of Potassium (3-((3-bromo-4-fluorophenyl)amino)-3-oxopropyl)trifluoroborate involves its interaction with molecular targets such as enzymes and receptors. The trifluoroborate group can form stable complexes with metal ions, influencing the compound’s reactivity and binding affinity. The presence of bromine and fluorine atoms further modulates its electronic properties, enhancing its activity in various chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium 3-bromo-4-fluorophenyltrifluoroborate
- 4-Bromo-3-fluorophenylboronic acid
Uniqueness
Compared to similar compounds, Potassium (3-((3-bromo-4-fluorophenyl)amino)-3-oxopropyl)trifluoroborate exhibits unique reactivity due to the presence of the amino and oxo groups. These functional groups enhance its ability to participate in diverse chemical reactions, making it a versatile reagent in synthetic chemistry. Additionally, its stability and ease of handling further distinguish it from other boron-containing compounds.
Propiedades
Fórmula molecular |
C9H8BBrF4KNO |
|---|---|
Peso molecular |
351.97 g/mol |
Nombre IUPAC |
potassium;[3-(3-bromo-4-fluoroanilino)-3-oxopropyl]-trifluoroboranuide |
InChI |
InChI=1S/C9H8BBrF4NO.K/c11-7-5-6(1-2-8(7)12)16-9(17)3-4-10(13,14)15;/h1-2,5H,3-4H2,(H,16,17);/q-1;+1 |
Clave InChI |
NPWUXONVZFAPOC-UHFFFAOYSA-N |
SMILES canónico |
[B-](CCC(=O)NC1=CC(=C(C=C1)F)Br)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid](/img/structure/B13725398.png)
![[1-(3'-Chlorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13725403.png)



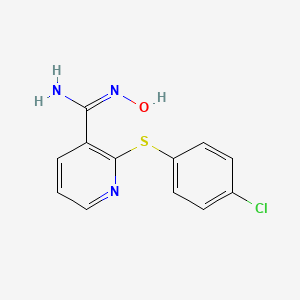
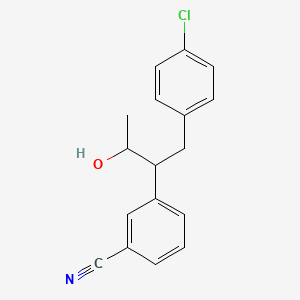
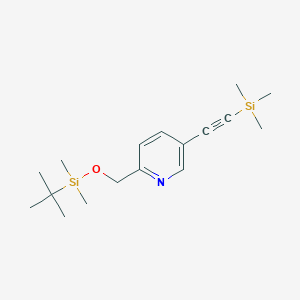
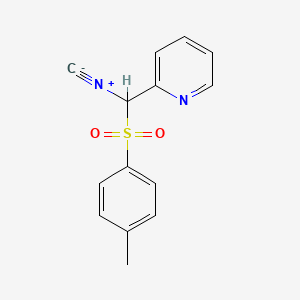

![N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine](/img/structure/B13725445.png)
